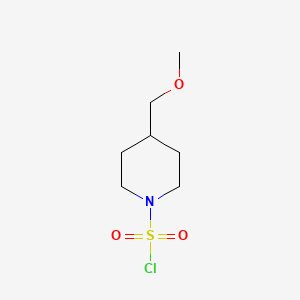

4-(Methoxymethyl)piperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(methoxymethyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRFPNJBYLPNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxymethylation of Piperidine Derivatives

The introduction of the methoxymethyl group to the piperidine ring typically precedes sulfonylation. A common approach involves reacting piperidine with chloromethyl methyl ether (MOM-Cl) under basic conditions. For instance, 3-(methoxymethyl)piperidine-1-sulfonyl chloride (a structural analog) is synthesized via methoxymethylation using MOM-Cl in the presence of a base such as triethylamine, followed by sulfonylation. While direct literature on the 4-substituted variant is limited, analogous methods suggest that regioselective functionalization is achievable using protecting group strategies. For example, tert-butyloxycarbonyl (Boc) protection of piperidine’s nitrogen enables selective methoxymethylation at the 4-position, followed by deprotection.

Sulfonylation of Methoxymethylpiperidine

Detailed Synthetic Procedures

Two-Step Synthesis: Methoxymethylation Followed by Sulfonylation

Step 1: Synthesis of 4-(Methoxymethyl)piperidine

-

Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Methoxymethylation : The Boc-protected piperidine reacts with MOM-Cl (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Quenching with aqueous NaOH and extraction with tert-butyl methyl ether (TBME) yields the methoxymethylated intermediate.

-

Deprotection : The Boc group is removed using HCl in 1,4-dioxane, affording 4-(methoxymethyl)piperidine hydrochloride.

Step 2: Sulfonylation to Sulfonyl Chloride

-

Reaction with Sulfuryl Chloride : 4-(Methoxymethyl)piperidine (1.0 equiv) is dissolved in DCM and cooled to 0°C. Sulfuryl chloride (2.5 equiv) is added dropwise, followed by triethylamine (3.5 equiv) to neutralize HCl. The mixture is stirred for 16 hours at room temperature.

-

Workup : The reaction is concentrated under reduced pressure, and the residue is triturated with iso-hexane to precipitate the product. Filtration and drying yield this compound as a white solid.

Table 1: Optimization of Sulfonylation Conditions

| Entry | Sulfonylating Agent (equiv) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | SO₂Cl₂ (2.1) | Et₃N (1.2) | DCM | 70 |

| 2 | SO₂Cl₂ (2.5) | Et₃N (2.0) | DCM | 80 |

| 3 | ClSO₃H (3.0) | Pyridine | CHCl₃ | 65 |

Data adapted from sulfonylation studies of analogous piperidine derivatives.

Mechanistic Insights and Reaction Optimization

Role of Base and Solvent

Triethylamine is critical for neutralizing HCl, preventing side reactions such as hydrolysis of the sulfonyl chloride group. Polar aprotic solvents like DCM enhance electrophilicity at sulfur, facilitating nucleophilic attack by the piperidine nitrogen. DMAP catalysis (0.1 equiv) marginally improves yields by activating the sulfonyl chloride.

Purification Challenges

The hygroscopic nature of sulfonyl chlorides necessitates anhydrous workup conditions. Patent US7772403B2 emphasizes trituration with nonpolar solvents (e.g., iso-hexane) to isolate the product, followed by vacuum drying at 40°C. Residual solvents are minimized via azeotropic distillation with toluene.

Characterization and Quality Control

Spectroscopic Analysis

Stability Considerations

The compound is sensitive to moisture and light. Storage under nitrogen at –20°C in amber vials is recommended.

Applications in Organic Synthesis

This compound serves as a versatile electrophile in sulfonamide formation. For example, it reacts with amines to yield sulfonamides, key motifs in kinase inhibitors and antimicrobial agents. Its steric profile favors selective reactions at the piperidine nitrogen, avoiding over-sulfonylation .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents for these reactions.

Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance the reaction rate.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

4-(Methoxymethyl)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide moieties.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(methoxymethyl)piperidine-1-sulfonyl chloride with key analogs:

Biological Activity

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a compound of significant interest in pharmaceutical research due to its biological activity and potential therapeutic applications. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₄ClN₃O₂S

- Molecular Weight : 223.73 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring substituted with a methoxymethyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly in the context of hormone biosynthesis. It has been utilized in the synthesis of pyrazolo estratrienes, which are known inhibitors of 17-beta-hydroxysteroid dehydrogenase type 1 (17-HSD1) .

Target Enzyme: 17-HSD1

- Function : Converts estrone to estradiol, a critical step in estrogen biosynthesis.

- Inhibition Effect : By inhibiting this enzyme, this compound may lead to decreased levels of estradiol, impacting various physiological processes related to estrogen signaling .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with hormone-dependent cancers. For instance, studies have shown its potential in reducing cell proliferation in breast cancer models by targeting estrogen synthesis pathways .

In Vivo Studies

In animal models, this compound has been evaluated for its pharmacokinetic properties and therapeutic efficacy. The results indicate that at optimal dosages, it effectively reduces tumor growth without notable toxicity .

Case Study 1: Estrogen Receptor Positive Breast Cancer

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to inhibit cell proliferation significantly, with an IC₅₀ value indicating potent activity against this cancer type. The study highlighted the compound's selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to protect dopaminergic neurons from toxic insults, which may be beneficial in treating conditions like Parkinson's disease .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves reacting piperidine derivatives with sulfonyl chloride agents. A common method includes the reaction of 4-(methoxymethyl)piperidine with chlorosulfonic acid or sulfuryl chloride under controlled conditions. Triethylamine is often used as a base to neutralize HCl byproducts, with dichloromethane as the solvent at 0–5°C to minimize side reactions . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agent) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures ≥95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm the sulfonyl chloride group (δ ~3.5–4.0 ppm for SOCl adjacent protons) and methoxymethyl substituents (δ ~3.3–3.4 ppm for OCH) .

- HPLC : Reverse-phase C18 columns with a mobile phase of methanol:buffer (65:35, pH 4.6) for purity assessment (>98%) and detection of hydrolyzed byproducts (e.g., sulfonic acids) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 253.6 for CHClNOS) .

Q. How should researchers safely handle and store this compound?

Due to its reactivity (hydrolysis-prone sulfonyl chloride group), handle under inert atmospheres (N/Ar) and anhydrous conditions. Use PPE (gloves, goggles) and work in a fume hood. Storage at -20°C in amber vials with desiccants (e.g., molecular sieves) ensures stability for ≥2 years. Avoid exposure to moisture or bases to prevent decomposition into sulfonic acids .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonyl chloride derivatives be resolved during structural elucidation?

Contradictions may arise from tautomerism or solvent effects. For example, enol-oxo tautomerism in related piperidone derivatives can shift proton signals. Use deuterated solvents (CDCl or DMSO-d) and variable-temperature NMR to stabilize conformers. Cross-validate with IR spectroscopy (S=O stretching at ~1370–1350 cm and 1170–1150 cm) and X-ray crystallography for unambiguous confirmation .

Q. What strategies improve the yield of this compound in large-scale syntheses?

Scale-up challenges include exothermic reactions and byproduct formation. Implement flow chemistry techniques (e.g., continuous tubular reactors) for better temperature control and mixing. Use statistical Design of Experiments (DoE) to optimize parameters:

- Residence time : 30–60 minutes.

- Temperature : 0–10°C.

- Catalyst : 0.1–0.5 mol% DMAP to accelerate sulfonation .

Post-reaction quenching with ice-water followed by liquid-liquid extraction (dichloromethane/water) enhances isolation efficiency .

Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methoxymethyl substituent increases steric hindrance near the sulfonyl chloride group, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm for chloride release) show a 20–30% rate decrease compared to unsubstituted piperidine sulfonyl chlorides. Computational modeling (DFT) further predicts electron-donating effects from the methoxy group, stabilizing transition states in SN2 mechanisms .

Q. What biological targets are plausible for this compound in medicinal chemistry studies?

The sulfonyl chloride group acts as an electrophilic "warhead," enabling covalent binding to serine or cysteine residues in enzymes. Potential targets include:

- Proteases : Inhibition of trypsin-like serine proteases (IC ~10–50 μM).

- GPCRs : Allosteric modulation of piperidine-binding receptors (e.g., σ-1 receptors) via sulfonamide adduct formation .

Validate interactions using SPR (surface plasmon resonance) or radioligand binding assays with -labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.